molecular formula C14H17FN2O3 B2937665 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide CAS No. 955239-48-2

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide

Cat. No.: B2937665
CAS No.: 955239-48-2
M. Wt: 280.299
InChI Key: DSZMRNPIAPZTLU-UHFFFAOYSA-N
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Description

N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is a synthetic organic compound featuring a central oxazolidinone core substituted with a 4-fluorophenyl group at the 3-position and an isobutyramide moiety attached via a methylene bridge at the 5-position. Its structural features suggest possible relevance in medicinal chemistry, though its exact pharmacological profile remains uncharacterized in the provided evidence .

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-9(2)13(18)16-7-12-8-17(14(19)20-12)11-5-3-10(15)4-6-11/h3-6,9,12H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZMRNPIAPZTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and herbicide development. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C13H16FN2O2C_{13}H_{16}FN_2O_2 and a molecular weight of approximately 250.28 g/mol. The compound features an oxazolidinone ring, which is known for its role in various biological activities, particularly as an antibacterial agent.

The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis. The oxazolidinone structure allows it to bind to the bacterial ribosome, thereby blocking the initiation of translation. This mechanism is similar to that of linezolid, a well-known antibiotic used against Gram-positive infections. Research has indicated that derivatives of oxazolidinones can also exhibit herbicidal properties by targeting chloroplast translation in plants .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AntibacterialInhibits growth of Gram-positive bacteria by targeting ribosomal function
HerbicidalDemonstrates activity against broadleaf and monocot species through translation inhibition
CytotoxicityExhibits cytotoxic effects in certain cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways

Case Studies

  • Antibacterial Efficacy : A study published in RSC Advances explored the antibacterial properties of oxazolidinone derivatives, including this compound. Results indicated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
  • Herbicidal Activity : Research conducted on the herbicidal properties of oxazolidinones demonstrated that this compound could inhibit chloroplast translation, leading to plant death. The study involved screening various analogs for their herbicidal effects on Arabidopsis thaliana, with promising results indicating significant herbicidal activity at low concentrations .
  • Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential utility in oncology research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally or functionally related substances: 4-Fluoroisobutyrylfentanyl (4-FIBF) and RTI-126 .

Structural and Chemical Comparisons

Table 1: Key Structural and Chemical Properties
Compound Name Core Structure Substituents Molecular Formula CAS Number Pharmacological Class
N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)isobutyramide Oxazolidinone 4-Fluorophenyl, methylene-linked isobutyramide Not provided Not available Unknown (novel structure)
4-Fluoroisobutyrylfentanyl (4-FIBF) Piperidine 4-Fluorophenyl, phenethyl, isobutyramide C23H29FN2O 244195-32-2 Opioid agonist (fentanyl analog)
RTI-126 Bicyclo[3.2.1]octane 3-Methyl-1,2,4-oxadiazol-5-yl, phenyl C14H18N2O 146659-37-2 Research chemical (CNS activity)

Detailed Analysis

4-Fluoroisobutyrylfentanyl (4-FIBF)
  • Core Structure : 4-FIBF belongs to the fentanyl analog family, characterized by a piperidine ring linked to a phenethyl group. This structure is typical of synthetic opioids targeting µ-opioid receptors .
  • Key Differences: Unlike the oxazolidinone-based query compound, 4-FIBF’s piperidine core and phenethyl substituent are hallmarks of potent opioid activity.
  • Pharmacology: 4-FIBF exhibits high affinity for opioid receptors, leading to analgesic and euphoric effects.
RTI-126
  • Core Structure: RTI-126 features a bicyclo[3.2.1]octane system fused with an oxadiazole ring, distinct from the oxazolidinone scaffold .

Research Findings and Implications

  • Safety and Regulation : Compounds like 4-FIBF and RTI-126 are often classified as controlled substances or research chemicals due to abuse liability or uncertain safety profiles. The structural resemblance of the query compound to regulated analogs warrants caution in handling and further study .

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